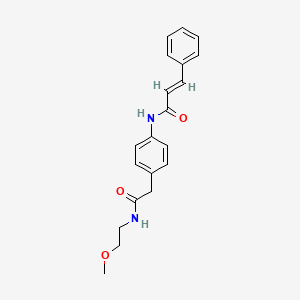

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-14-13-21-20(24)15-17-7-10-18(11-8-17)22-19(23)12-9-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,21,24)(H,22,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSRDUQSMOZNK-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with cinnamoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Oxidized derivatives with additional oxo groups.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Antioxidative Properties

Recent studies have highlighted the antioxidative potential of cinnamamide derivatives, including N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide. These compounds activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For example, one study demonstrated that a related compound significantly increased the expression of antioxidant genes in HepG2 cells, leading to enhanced glutathione levels and reduced oxidative damage .

Table 1: Antioxidative Activity of Cinnamamide Derivatives

| Compound | Nrf2 Activation (fold increase) | Glutathione Increase (%) |

|---|---|---|

| Compound 1g | 15.6 | 70 |

| This compound | TBD | TBD |

Anticancer Activity

Cinnamamide derivatives have also been investigated for their anticancer properties. A study involving bis-cinnamamide derivatives showed significant inhibition of tumor growth in xenograft models, suggesting that similar compounds could exhibit potent anticancer activities . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Anti-Melanoma Activity

In a recent investigation, a derivative structurally similar to this compound was found to inhibit melanoma cell proliferation effectively. The compound demonstrated an IC50 value of less than 0.1 μM, indicating potent activity against melanoma cells without significant toxicity .

Neuroprotective Effects

The neuroprotective effects of cinnamamide derivatives have been explored in models of neurodegeneration. By modulating oxidative stress and inflammation pathways, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease.

Anti-inflammatory Properties

Cinnamamide derivatives have shown promise in reducing inflammation through their action on various signaling pathways involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cinnamamide moiety may facilitate binding to specific sites, while the methoxyethylamino group can enhance solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate (Compound 5)

- Structure : Features a cinnamate ester linked to an oxime-containing phenylacetamide group .

- Biological Activity: Antioxidant Activity: Inhibited linoleic acid lipid peroxidation with 93% efficacy (comparable to Trolox) . Anti-Lipoxygenase (LOX) Activity: IC₅₀ = 0.45 µM (vs. NDGA reference) .

- Pharmacokinetics : Complies with Lipinski’s rule of five, suggesting oral bioavailability .

Sulfonamide Chalcone Derivatives (e.g., N-(4-(N-phenylsulfamoyl)phenyl)cinnamamide)

- Structure : Cinnamamide core with a sulfonamide-substituted phenyl group .

- Biological Activity :

- Key Difference : Sulfonamide groups enhance metabolic stability but may reduce solubility compared to the methoxyethyl group in the target compound .

Plant-Derived Cinnamoyl Amides (e.g., N-trans-Cinnamoyltyramine)

- Structure : Natural cinnamamide derivatives with tyramine or phenethylamine moieties .

- Biological Activity :

- Key Difference : Natural analogs lack synthetic modifications (e.g., methoxyethyl groups), resulting in lower bioavailability .

Phenoxyaromatic Acid Analogues (e.g., 2-(4-(2-((4-Cyanophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid)

- Structure: Phenylacetamide linked to a phenoxy-methylpropanoic acid group .

- Biological Activity :

- Key Difference : The carboxylic acid group improves water solubility but may limit blood-brain barrier penetration compared to the target compound’s methoxyethyl group .

Table 1. Comparative Analysis of Key Compounds

Mechanistic and Structural Insights

- Methoxyethyl Group : Enhances solubility (logP ~2.5 estimated) compared to unsubstituted amides (logP ~3.5) .

- Cinnamamide Backbone : The α,β-unsaturated ketone moiety enables Michael addition reactions, contributing to antioxidant activity via free radical scavenging .

- Amide Linkage Stability : Resists hydrolysis better than ester-containing analogs (e.g., compound 5), as seen in plasma stability assays .

Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide is a derivative of cinnamamide, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₉N₃O₂

- Molecular Weight : 303.36 g/mol

- CAS Number : 1126708-07-7

The presence of the methoxyethyl group and the cinnamamide backbone contributes to its biological activity.

Antioxidant Activity

Recent studies have highlighted the compound's potential as an antioxidant, particularly through its interaction with the Nrf2/ARE signaling pathway.

- Mechanism of Action : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. This activation enhances cellular defenses against oxidative stress by boosting glutathione levels .

- Experimental Findings : In vitro assays demonstrated that this compound exhibited significant protective effects against tert-butyl hydroperoxide-induced oxidative damage in HepG2 cells. The compound showed a concentration-dependent increase in cell viability, indicating strong cytoprotective properties .

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Test | 10 | 85 |

| Test | 20 | 92 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, including Staphylococcus aureus and methicillin-resistant strains (MRSA).

- In Vitro Studies : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. It was particularly effective against MRSA isolates .

| Pathogen | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 |

| MRSA | 12.9 | 12.9 |

This data suggests that the compound not only inhibits bacterial growth but also exhibits bactericidal properties.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation through modulation of key inflammatory pathways.

- Mechanism : The compound attenuates lipopolysaccharide-induced NF-κB activation, a crucial transcription factor involved in inflammatory responses. It has been reported that several derivatives exhibit stronger inhibition than the parent cinnamic acid .

- Case Study : In a model of induced inflammation, treatment with this compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential for therapeutic applications in inflammatory diseases.

Q & A

Q. Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 1011 [M+H]+ in ) and retention time (e.g., 1.01 minutes under SQD-FA05 conditions) .

- NMR : 1H and 13C NMR (DMSO-d6) verify substituent integration (e.g., methoxy protons at δ 3.2–3.4 ppm, aromatic protons at δ 7.1–7.8 ppm) and absence of unreacted intermediates .

- X-ray crystallography : Resolve stereochemistry for analogs (e.g., 2-(4-methoxyphenyl)-2-oxoethanaminium chloride in ).

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the cinnamamide moiety?

Q. Methodological Answer :

- Substituent Variation : Replace the cinnamoyl group with fluorophenyl (e.g., 2-fluorocinnamamide) or electron-withdrawing groups (e.g., 4-cyanophenyl) to assess electronic effects on bioactivity .

- Biological Assays : Test derivatives in cell viability (MTT assay) and enzyme inhibition (e.g., HIV-1 capsid modulation or DNA polymerase docking ).

- Data Interpretation : Correlate logP (via HPLC-derived retention factors) with cytotoxicity to optimize solubility .

Advanced: What computational strategies are effective for predicting binding interactions of this compound with viral targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into viral protein active sites (e.g., monkeypox DNA polymerase). Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Asp/Arg motifs) and docking scores <−8.0 kcal/mol .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to evaluate binding stability. Analyze RMSD (<2.0 Å) and interaction persistence (e.g., π-π stacking with Phe residues) .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Q. Methodological Answer :

- Case Example : If a derivative shows high antiviral activity in vitro (IC50 < 1 µM) but low efficacy in vivo:

- Validate Assay Conditions : Check cell permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .

- Dose Optimization : Adjust formulations (e.g., PEGylation) to enhance bioavailability.

- Orthogonal Assays : Confirm target engagement via SPR (binding affinity) or Western blot (downstream protein modulation) .

Advanced: What strategies improve the compound’s solubility and stability for in vivo studies?

Q. Methodological Answer :

- Salt Formation : Convert free base to hydrochloride salt (e.g., (E)-N-(2-((4-cinnamoylphenyl)amino)-2-oxoethyl)-N,N-dimethyloctan-1-aminium chloride ).

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxyethyl chains) cleaved in physiological conditions .

- Excipient Screening : Use cyclodextrins or liposomes in PBS (pH 7.4) to enhance aqueous solubility (>1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.